N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is an intriguing compound with a diverse range of potential applications. This molecule combines functional groups from multiple chemical families, which gives it a unique profile in terms of reactivity and potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. The process involves the preparation of intermediates which are subsequently coupled to form the final product. Specific reagents and catalysts are used at different stages to achieve the desired reactions.
Step 1: : Synthesis of the thiophene-3-carboxamide intermediate involves the reaction of thiophene-3-carboxylic acid with an amine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 2: : The oxazole ring is formed through cyclization reactions, often involving a nitrile and an alcohol or amine under acidic or basic conditions.
Step 3: : The final step involves the formation of the propyl linkage to the oxopyridazinyl group, typically through a nucleophilic substitution reaction using a halide intermediate.
Industrial Production Methods
For industrial-scale production, flow chemistry or batch processing techniques may be used. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scalability. Catalysts and automation can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the oxazole or thiophene rings, yielding sulfoxides or sulfones.
Reduction: : Reduction can occur at the pyridazinone ring, leading to the formation of dihydropyridazine derivatives.
Substitution: : The functional groups present allow for various substitution reactions, especially nucleophilic aromatic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride as reducing agents.
Substitution: : Halides, organometallic reagents, or bases like sodium hydride for deprotonation steps.
Major Products Formed
The major products include oxidized sulfoxides or sulfones, reduced pyridazine derivatives, and various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its diverse reactivity makes it useful in organic synthesis and materials science.
Biology
Potential biological applications include acting as a scaffold for designing enzyme inhibitors or receptor ligands due to its functional groups that can interact with biological macromolecules.
Medicine
In medicine, this compound may be explored for its pharmacological properties
Industry
Industrially, it could be used in the development of new materials, such as polymers or dyes, benefiting from its unique functional group combinations.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action depends on its application. In biological systems, it could interact with enzymes, altering their activity by binding to the active site or allosteric sites. Its interaction with cellular pathways could influence signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-phenyl-oxazole-4-carboxamide
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(furan-3-carboxamido)oxazole-4-carboxamide
Unique Features
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide's unique feature is its combination of a pyridazinone moiety with a thiophene ring, offering distinct reactivity patterns and biological interactions compared to its counterparts.
Conclusion
This compound stands out due to its diverse reactivity and potential applications in various fields of science and industry. Its synthesis, reactions, and applications make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-13-3-1-6-18-21(13)7-2-5-17-15(24)12-9-25-16(19-12)20-14(23)11-4-8-26-10-11/h1,3-4,6,8-10H,2,5,7H2,(H,17,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUOFPUFKNLYLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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